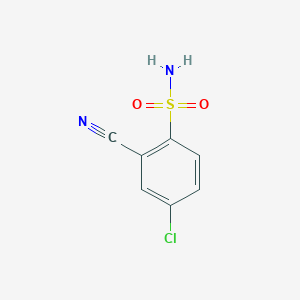

4-Chloro-2-cyanobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyanobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-1-2-7(13(10,11)12)5(3-6)4-9/h1-3H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYIFWQORONJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189063-46-5 | |

| Record name | 4-chloro-2-cyanobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Cyanobenzenesulfonamide

Conventional Synthetic Routes and Precursor Utilization

Traditional methods for synthesizing 4-chloro-2-cyanobenzenesulfonamide often rely on multi-step processes involving foundational reactions in organic chemistry. These routes are characterized by their use of readily available precursors and established reaction mechanisms.

Synthesis via Chlorosulfonation and Subsequent Amination

A primary and widely utilized method for the synthesis of aryl sulfonamides is the chlorosulfonation of an appropriate aromatic precursor, followed by amination. In the context of this compound, this typically involves the direct chlorosulfonation of 2-chlorobenzonitrile. The process introduces the sulfonyl chloride group onto the benzene (B151609) ring, which is then converted to the sulfonamide.

This electrophilic aromatic substitution reaction is often carried out using chlorosulfonic acid. The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by ammonia (B1221849) or an ammonia equivalent to furnish the desired sulfonamide.

Routes Involving 4-Chloro-2-cyanobenzenesulfonyl Chloride as Intermediate

A significant pathway to this compound proceeds through the key intermediate, 4-chloro-2-cyanobenzenesulfonyl chloride. The synthesis of this intermediate is a critical step and can be accomplished via several methods. One notable process avoids diazotization reactions, thereby enhancing production safety. This route starts from 2-fluoro-5-chlorobenzonitrile, which is reacted with sodium sulfide (B99878) nonahydrate. The resulting intermediate is then oxidized with sodium hypochlorite (B82951) and subsequently reacted with thionyl chloride to yield 4-chloro-2-cyanobenzenesulfonyl chloride. google.com This three-step reaction sequence is efficient, with short reaction and post-treatment times, making it suitable for industrial production. google.com

Once 4-chloro-2-cyanobenzenesulfonyl chloride is obtained, it is converted to this compound through amination. This is a standard nucleophilic substitution reaction where the chlorine atom of the sulfonyl chloride group is displaced by an amino group. This step is typically achieved by treating the sulfonyl chloride with an ammonia source, such as aqueous or gaseous ammonia, or with ammonium (B1175870) salts.

| Intermediate | Precursor | Key Reagents | Product |

| 4-Chloro-2-cyanobenzenesulfonyl chloride | 2-Fluoro-5-chlorobenzonitrile | 1. Sodium sulfide nonahydrate2. Sodium hypochlorite3. Thionyl chloride | This compound |

Strategies from Substituted Benzonitriles and Sulfonamide Precursors

Alternative strategies for the synthesis of this compound involve starting from other substituted benzonitriles. For instance, a synthetic route could be designed starting from a benzonitrile (B105546) derivative that already contains a sulfur-based functional group at the appropriate position, which is then converted to the sulfonamide. The specific precursors and reaction conditions would be dictated by the desired regioselectivity and functional group tolerance.

Exploration of Novel Synthetic Pathways and Catalysis

In recent years, there has been a significant push towards developing more efficient, sustainable, and versatile methods for the synthesis of sulfonamides. These novel pathways often employ advanced catalytic systems and adhere to the principles of green chemistry.

Transition Metal-Catalyzed Approaches in Sulfonamide Synthesis

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering new avenues for the formation of carbon-nitrogen and sulfur-nitrogen bonds. acs.org Palladium-catalyzed methods, for example, have been developed for the preparation of arylsulfonyl chlorides and sulfonamides under mild conditions, exhibiting significant functional group tolerance. nih.gov These approaches can circumvent the harsh conditions and limited substrate scope associated with traditional electrophilic aromatic substitution and oxidative chlorination methods. nih.gov

Other transition metals, such as nickel, have also been employed in the amination of aryl chlorides, which is a key step in sulfonamide synthesis. nih.gov Furthermore, iron- and copper-catalyzed processes have been developed for the synthesis of diaryl sulfonamides, which could be adapted for the preparation of this compound. thieme-connect.com The use of sulfonyl azides as building blocks in transition-metal-catalyzed C-H functionalization reactions also represents a modern approach to synthesizing N-aryl sulfonamides. researchgate.net

| Catalyst Type | Reaction | Advantages |

| Palladium | Cross-coupling of arylboronic acids with chlorosulfonating agents | Mild reaction conditions, broad functional group tolerance nih.gov |

| Nickel | Amination of aryl chlorides | Efficient for C-N bond formation nih.gov |

| Copper/Iron | C-H amidation | Utilizes earth-abundant metals thieme-connect.com |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of one-pot and solvent-free procedures.

A solvent-free mechanochemical approach has been demonstrated for the synthesis of sulfonamides. rsc.org This method involves a one-pot-double-step procedure using solid sodium hypochlorite for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This process significantly reduces waste, as indicated by a much lower E-factor compared to traditional solution-based protocols. rsc.org

Furthermore, syntheses conducted in water under dynamic pH control offer a facile and environmentally friendly route to sulfonamides. rsc.org These methods often use equimolar amounts of reactants and avoid the use of organic bases, with product isolation involving simple filtration. rsc.org The development of catalysts, such as nano-Ru/Fe3O4, for the direct coupling of sulfonamides and alcohols also represents an environmentally benign method that produces water as the only side-product. acs.org

Chemical Reactivity and Derivatization Studies of 4 Chloro 2 Cyanobenzenesulfonamide

Reactions at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo various transformations, including substitution on the nitrogen atom and reactions involving the sulfonyl group itself.

The nitrogen atom of the sulfonamide can be functionalized through N-alkylation and N-arylation reactions, a common strategy for creating diverse molecular libraries. researchgate.net Transition-metal-catalyzed methods are often employed for these transformations. acs.org

N-Alkylation: The N-alkylation of sulfonamides with alcohols can be achieved using iridium or ruthenium complexes as catalysts. acs.orgrsc.org For instance, an NHC-Ir(III) complex has been shown to be effective in the N-alkylation of aniline (B41778) derivatives with benzyl (B1604629) alcohols and the N-methylation of amines using methanol (B129727). acs.org While specific examples for 4-chloro-2-cyanobenzenesulfonamide are not prevalent, the reactivity is analogous to other substituted sulfonamides like 4-aminobenzenesulfonamide, which undergoes regioselective N-alkylation. acs.org

N-Arylation: Copper-catalyzed N-arylation (Chan-Evans-Lam cross-coupling) is a prominent method for forming C-N bonds between sulfonamides and aryl boronic acids or aryl halides. researchgate.netresearchgate.netnih.gov These reactions can be condition-specific, allowing for chemoselective arylation of either an amino group or a sulfonamide group within the same molecule. researchgate.net The use of chelating diamine ligands is often crucial for the catalytic cycle. nih.gov This methodology has been successfully applied to synthesize a variety of N-arylsulfonamides under relatively mild conditions. researchgate.net

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Related Sulfonamides This table is illustrative of general reactivity, as specific data for this compound is limited.

| Starting Material | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Aminobenzenesulfonamide | Various Alcohols | Cp*Ir@CTF, Cs₂CO₃, 125 °C | N-Alkyl-4-aminobenzenesulfonamide | rsc.org |

| 4-Methylbenzenesulfonamide | Aryl Halides | FLT-Pd complex | N-Aryl-4-methylbenzenesulfonamide | researchgate.net |

| Sulfonamide | Aryl Boronic Acid | Cu(II) complexes, Base, Solvent | N-Arylsulfonamide | researchgate.net |

| 4-Aminobenzenesulfonamide | Heteroaryl Bromides | Cu-catalyst | N-Heteroaryl-4-aminobenzenesulfonamide | nih.gov |

Acylation of the sulfonamide nitrogen to form N-acylsulfonamides is a key derivatization strategy. tandfonline.com This transformation typically involves reacting the sulfonamide with acylating agents like acyl chlorides or carboxylic anhydrides. tandfonline.com The reaction can be facilitated by Lewis acids such as Cu(OTf)₂, Al(OTf)₃, and others, often proceeding efficiently at room temperature. tandfonline.com

Research has shown that selective acylation of the sulfonamide nitrogen can be achieved even in the presence of other nucleophilic groups, such as an amino group. researchgate.net For example, condensing the sodium salt of sulfanilamide (B372717) with esters of activated carboxylic acids in methanol results in exclusive acylation at the sulfonamide moiety. researchgate.net This selectivity provides a powerful tool for targeted synthesis. Further derivatization has led to the synthesis of novel thiazole (B1198619) and pyranothiazole derivatives with potential biological activities by using substituted benzenesulfonamides as starting materials. iaea.orgrsc.org

Table 2: Catalysts and Reagents for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst (equiv.) | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Carboxylic Anhydride | Cu(OTf)₂ (0.001) | Dichloromethane | Room Temp, overnight | N-Acylsulfonamide | tandfonline.com |

| Acyl Chloride | Cu(OTf)₂ (0.001) | Dichloromethane | Room Temp, overnight | N-Acylsulfonamide | tandfonline.com |

| Methyl Dichloroacetate | Sodium Salt of Sulfonamide | Methanol | 25 °C | N-Sulfonyl-dichloroacetamide | researchgate.net |

The cyanobenzenesulfonyl group can act as a protecting group for amines. researchgate.net This functionality is particularly useful in multi-step synthesis. The cleavage of the sulfonyl group (desulfonylation) from 4-cyanobenzenesulfonamides can be accomplished under mild conditions, typically using a thiol, such as 1-dodecanethiol, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like DMF. researchgate.net This deprotection strategy complements other sulfonamide protecting groups, like the nosyl group, and can withstand conditions used for other functional group transformations. researchgate.netacs.org

Reactions at the Cyano Group

The cyano (-C≡N) group is a versatile functional handle that can be converted into various other groups, most notably through hydrolysis and reduction.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic aqueous conditions to first form an amide and subsequently a carboxylic acid. libretexts.org This two-step conversion involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com While stopping the reaction at the amide stage can be challenging, it is sometimes possible under milder conditions. chemistrysteps.com

Reduction: The reduction of nitriles is a fundamental transformation that typically yields primary amines. allrounder.ai Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose, involving a two-step nucleophilic addition of hydride ions. libretexts.orgchemguide.co.uk Catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or nickel is another effective method. chemguide.co.uk

A noteworthy reaction specific to aryl nitriles is the Stephen reduction. For example, 4-cyanobenzenesulfonamide (B1293931) can be reduced to 4-formylbenzenesulfonamide (B129042) using Raney nickel alloy in 75% formic acid. orgsyn.orgresearchgate.net This method provides a route to aromatic aldehydes from nitriles. orgsyn.orgresearchgate.net

Table 3: Reduction and Hydrolysis Reactions of the Nitrile Group

| Reaction Type | Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Reduction to Aldehyde | Raney Nickel, Formic Acid | Reflux | 4-Formylbenzenesulfonamide | orgsyn.orgresearchgate.net |

| Reduction to Amine | LiAlH₄ | Diethyl ether, then acid | Primary Amine | chemguide.co.uk |

| Reduction to Amine | H₂, Metal Catalyst (Pd, Pt, Ni) | High Temp/Pressure | Primary Amine | chemguide.co.uk |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Heat | Carboxylic Acid | libretexts.org |

| Hydrolysis to Amide | Milder conditions (e.g., HCl at 40°C) | Controlled | Amide | chemistrysteps.com |

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic scaffolds. nih.govlibretexts.org In principle, the carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile in 1,3-dipolar cycloadditions or as a 2π component in other cycloadditions, such as the Diels-Alder reaction. libretexts.orghkbu.edu.hk These reactions are often facilitated when the 2π system is activated by electron-withdrawing groups, a condition met in this compound due to the presence of the sulfonyl group. hkbu.edu.hk

For example, vinyl and acetylenic sulfonamides are known to be versatile dienophiles in [4+2] cycloaddition reactions. hkbu.edu.hk Photochemically induced cycloadditions, including [4+2] and [2+2] reactions, have also been reported for related N-sulfonylimines. nih.gov Furthermore, nitrile oxides and other dipoles readily undergo [3+2] cycloaddition with reactive intermediates like cyclopropenes. nih.gov However, specific examples of cycloaddition reactions directly involving the cyano group of this compound are not extensively documented in the surveyed literature, suggesting this may be a less common derivatization pathway compared to reactions at the sulfonamide moiety or reduction of the nitrile itself.

Reactions at the Chloro-Substituted Aromatic Ring

The benzene (B151609) ring of this compound is substituted with a chlorine atom at the C-4 position, a cyano group (-CN) at the C-2 position, and a sulfonamide group (-SO₂NH₂) at the C-1 position. Both the cyano and sulfonamide functionalities are potent electron-withdrawing groups (EWGs). Their presence significantly reduces the electron density of the aromatic π-system, which has opposing consequences for nucleophilic versus electrophilic substitution reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for this compound, owing to the strong activation provided by the electron-withdrawing substituents. The reaction proceeds via a two-step addition-elimination mechanism.

Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles. This reaction pathway is a cornerstone for creating a diverse range of derivatives, as the incoming nucleophile can introduce new functional groups and structural motifs to the molecule. Common nucleophiles that can participate in this substitution include amines, alkoxides, and thiols. masterorganicchemistry.com For instance, reaction with ammonia (B1221849) or primary/secondary amines would yield the corresponding 4-amino-2-cyanobenzenesulfonamide derivatives.

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

|---|---|---|

| Amine | Ammonia (NH₃) | 4-Amino-2-cyanobenzenesulfonamide |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-cyanobenzenesulfonamide |

The rate of these substitutions is generally high due to the significant stabilization of the anionic intermediate. libretexts.orgmasterorganicchemistry.com This high reactivity makes SₙAr a synthetically valuable tool for the derivatization of this compound.

Electrophilic Aromatic Substitution Patterns

In stark contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). Electrophilic attack requires an electron-rich aromatic ring, but the combined inductive and resonance effects of the chloro, cyano, and sulfonamide groups withdraw substantial electron density, rendering the ring electron-poor and thus highly unreactive to electrophiles. masterorganicchemistry.com

Should a reaction occur under harsh conditions (e.g., strong acids and high temperatures), the regiochemical outcome is dictated by the directing effects of the existing substituents. youtube.comlibretexts.org

-SO₂NH₂ group (at C-1): Strongly deactivating and a meta-director. rsc.org

-CN group (at C-2): Strongly deactivating and a meta-director. youtube.com

-Cl group (at C-4): Deactivating but an ortho, para-director. libretexts.org

The available positions for an incoming electrophile (E⁺) are C-3, C-5, and C-6. The directing effects on these positions are as follows:

Position 3: This position is meta to the sulfonamide group (favorable) and meta to the chloro group (favorable), but ortho to the powerful deactivating cyano group (unfavorable).

Position 5: This position is meta to the sulfonamide group (favorable) and ortho to the chloro group (favorable). It is para to the cyano group, which is an unfavorable position for a meta-director.

Position 6: This position is para to the chloro group (favorable) and ortho to the sulfonamide group (unfavorable). It is meta to the cyano group, which is a favorable directing effect.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -SO₂NH₂ | 1 | Strong Electron-Withdrawing | meta (to C-3, C-5) |

| -CN | 2 | Strong Electron-Withdrawing | meta (to C-4, C-6) |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Chloro-2-cyanobenzenesulfonamide. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, complemented by advanced 2D NMR experiments, allows for unambiguous assignment of all atoms within the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three aromatic protons and the two protons of the sulfonamide group. The aromatic region will display a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

The three aromatic protons (H-3, H-5, and H-6) form an ABC spin system.

H-6: This proton is adjacent to the electron-withdrawing sulfonamide group and is expected to be the most deshielded, appearing furthest downfield. It should appear as a doublet, split by the neighboring H-5.

H-3: This proton is ortho to the cyano group and meta to the chloro and sulfonamide groups. It is expected to appear as a doublet.

H-5: This proton is ortho to the chloro group and coupled to both H-3 and H-6. It will therefore appear as a doublet of doublets.

-SO₂NH₂: The two protons of the primary sulfonamide group are chemically equivalent and are expected to appear as a single, broad peak. This peak's chemical shift can be variable and it is readily exchanged with deuterium (B1214612) upon addition of D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -SO₂NH₂ | ~7.5 | Broad Singlet (br s) | Exchangeable with D₂O |

| Aromatic CH (H-5) | ~7.7 - 7.9 | Doublet of Doublets (dd) | Coupled to H-3 and H-6 |

| Aromatic CH (H-3) | ~8.0 - 8.2 | Doublet (d) | Ortho to cyano group |

| Aromatic CH (H-6) | ~8.2 - 8.4 | Doublet (d) | Ortho to sulfonamide group |

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. frontiersin.org

Aromatic Carbons: Six signals are expected for the benzene ring carbons. Four of these are quaternary (C-1, C-2, C-4, and the cyano carbon), and three are protonated (C-3, C-5, C-6). The carbons directly attached to electronegative atoms or groups (C-Cl, C-SO₂NH₂, C-CN) will be significantly deshielded.

Nitrile Carbon: The carbon of the cyano group (-C≡N) has a characteristic chemical shift in the range of 115-120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C≡N | ~116 | Quaternary (C) |

| C-2 (ortho to -SO₂NH₂ and -Cl) | ~120 | Quaternary (C) |

| Aromatic CH | ~127 | CH |

| Aromatic CH | ~130 | CH |

| Aromatic CH | ~133 | CH |

| C-4 (para to -SO₂NH₂) | ~140 | Quaternary (C) |

| C-1 (para to -Cl) | ~145 | Quaternary (C) |

Advanced NMR Techniques (e.g., 2D NMR) for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments would be employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. rjraap.com It would unequivocally link the signals of H-3, H-5, and H-6 to their corresponding carbon atoms (C-3, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. rjraap.com This is crucial for assigning the quaternary carbons. For instance, correlations would be expected from H-3 to the nitrile carbon (C≡N) and C-1, and from H-5 to C-1 and C-3, confirming the connectivity around the ring.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between coupled protons. For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6, confirming their adjacent positions.

Vibrational Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its bonds.

Key expected absorptions include:

-NH₂ Group: Two distinct bands in the region of 3300-3500 cm⁻¹ for the asymmetric and symmetric N-H stretching vibrations.

-SO₂ Group: Strong, characteristic bands for asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹) S=O stretching.

-C≡N Group: A sharp, medium-intensity absorption band around 2230 cm⁻¹ for the nitrile stretch.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Cl Bond: A stretching vibration typically found in the 700-800 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3370 | Medium |

| N-H Symmetric Stretch | -NH₂ | ~3260 | Medium |

| Aromatic C-H Stretch | Ar-H | 3050-3150 | Medium-Weak |

| C≡N Stretch | Nitrile | ~2230 | Medium, Sharp |

| S=O Asymmetric Stretch | Sulfonamide | ~1350 | Strong |

| S=O Symmetric Stretch | Sulfonamide | ~1160 | Strong |

| C-Cl Stretch | Aryl-Cl | 700-800 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different types of vibrations. Vibrations that involve a change in polarizability, such as those of symmetric, non-polar bonds, tend to be strong in the Raman spectrum. scielo.org.mx

For this compound, strong Raman signals would be expected for:

The symmetric stretching of the sulfonyl (S=O) group.

The stretching of the nitrile (C≡N) bond.

The "breathing" modes of the aromatic ring, which are often prominent in Raman spectra. osaka-u.ac.jp

This technique is particularly useful for analyzing the skeletal framework of the molecule and confirming the presence of the symmetrically substituted aromatic ring and the nitrile group.

Table 4: Predicted Raman Scattering Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | ~2230 | Strong |

| Aromatic Ring Breathing | Aromatic C=C | ~1600, ~1000 | Strong |

| S=O Symmetric Stretch | Sulfonamide | ~1160 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its purity and structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact mass. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, which allows for the determination of the elemental formula of the molecule. For instance, HRMS analysis of a related compound, N-(2-chloro-4-cyanophenyl)-2-(trifluoromethyl)benzenesulfonamide, yielded an exact mass that was used to confirm its elemental composition. rsc.org The high resolution of instruments like the Thermo Finnigan LTQ Orbitrap, which can achieve resolutions of 60,000 FWHM, enables the confident assignment of elemental formulas based on measured accurate masses. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is a cornerstone for assessing the purity of volatile and semi-volatile compounds. In the context of sulfonamides, GC-MS is used to separate the target compound from any impurities or starting materials present in a sample. gcms.cz The sample is first vaporized and separated based on boiling point and polarity on a capillary column. etamu.edu The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for their identification. etamu.edu

While direct GC-MS analysis of this compound can be performed, derivatization is sometimes employed to improve its volatility and chromatographic behavior. The purity of the compound is determined by the presence of a single major peak in the GC chromatogram, with the corresponding mass spectrum confirming its identity. For instance, the NIST Mass Spectrometry Data Center contains GC-MS data for the related compound 2-amino-4-chlorobenzenesulfonamide, which shows a top peak at m/z 189. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like sulfonamides. researchgate.net This method allows for the ionization of the analyte directly from a solution, which minimizes fragmentation and often results in the observation of the intact molecular ion. windows.net ESI-MS has been used to study various sulfonamides and their derivatives. nih.govsemanticscholar.orgsioc-journal.cn For example, an ESI-tandem mass spectrometry method was developed to differentiate chlorine substitution in the aliphatic part versus the benzene ring of organic molecules. nih.gov The formation of multiply charged ions in ESI-MS enables the analysis of high molecular weight compounds on mass spectrometers with lower mass-to-charge ratio ranges. windows.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light. msu.edu The absorption of light corresponds to the excitation of electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals. msu.edu The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

For this compound, the presence of the benzene ring, chloro, cyano, and sulfonamide groups act as chromophores, which are responsible for its UV absorption. msu.edu The electronic transitions in similar molecules, such as cobalt-chloro complexes, have been studied using UV-Vis spectroscopy, where characteristic absorption bands are observed. researchgate.net Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the electronic transitions and predict the UV-Vis spectrum, as has been done for the related molecule 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uhu-ciqso.es This powerful technique has been used to determine the crystal structures of numerous sulfonamide derivatives, providing valuable information about their molecular conformation and packing in the solid state. iucr.orgcrystallography.netnih.govresearchgate.netnih.govbrynmawr.edu

For example, the crystal structure of N,N′-(ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide) revealed that the molecule lies on an inversion center and is twisted in the region of the sulfonamide group. iucr.orgnih.gov The analysis also detailed intermolecular hydrogen bonding interactions that form layers within the crystal. iucr.orgnih.gov Such detailed structural information is crucial for understanding the physical properties and biological activity of these compounds.

Below is a table summarizing the crystallographic data for a related sulfonamide, N,N′-(ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide). nih.gov

| Crystal Data | |

| Formula | C₁₄H₁₄Cl₂N₂O₄S₂ |

| Molecular Weight | 409.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2640 (5) |

| b (Å) | 5.3390 (2) |

| c (Å) | 13.1792 (5) |

| β (°) ** | 110.270 (1) |

| Volume (ų) ** | 875.51 (6) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

| R-factor | 0.054 |

| wR-factor | 0.175 |

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of sulfonamides is significantly influenced by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role. In the case of this compound, the sulfonamide group (-SO₂NH₂) provides primary sites for hydrogen bonding, with the nitrogen atom acting as a hydrogen bond donor and the oxygen atoms as acceptors.

Based on the crystal structures of analogous compounds such as 2-chlorobenzenesulfonamide (B1218434) and N,N′-(ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide), it is anticipated that this compound molecules will form extensive hydrogen-bonding networks. iucr.orgnih.goviucr.org The most probable interactions would be N—H⋯O hydrogen bonds, where the hydrogen atom of the sulfonamide's amino group interacts with an oxygen atom of a neighboring molecule's sulfonyl group. This type of interaction is a recurring motif in the crystal packing of arylsulfonamides. iucr.org

For instance, in the crystal structure of 2-chlorobenzenesulfonamide, molecules are packed into sheets parallel to the ac plane, held together by N—H⋯O hydrogen bonds. iucr.org Similarly, N,N′-(ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide) exhibits intermolecular N—H⋯O hydrogen bonds that connect the molecules into layers. iucr.orgnih.gov It is highly probable that this compound would adopt a similar packing strategy, forming either one-dimensional chains or two-dimensional sheets stabilized by these strong hydrogen bonds.

The presence of the cyano group (-C≡N) at the 2-position introduces an additional potential hydrogen bond acceptor site. The nitrogen atom of the cyano group could participate in C—H⋯N interactions with aromatic protons of adjacent molecules. Furthermore, the chloro-substituent at the 4-position can engage in halogen bonding, another type of non-covalent interaction that could influence the crystal packing.

A hypothetical table of potential hydrogen bond geometries for this compound, based on data from analogous compounds, is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O | ~0.8-0.9 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |

| C—H···O | ~0.9-1.0 | ~2.3-2.6 | ~3.2-3.5 | ~120-160 |

| C—H···N | ~0.9-1.0 | ~2.4-2.7 | ~3.3-3.6 | ~130-160 |

This table is illustrative and based on typical bond lengths and angles observed in related sulfonamide crystal structures.

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule in the crystalline state is determined by the interplay of intramolecular steric and electronic effects, as well as the intermolecular forces discussed previously. The key conformational flexibility in this molecule lies in the rotation around the C—S and S—N bonds.

The presence of the cyano group at the ortho position to the sulfonamide group will likely impose significant steric constraints, influencing the preferred rotational conformation around the C—S bond. Computational modeling and comparison with structurally similar compounds suggest that the sulfonamide group will be twisted out of the plane of the benzene ring to alleviate steric repulsion between the sulfonyl oxygens and the adjacent cyano group.

A summary of the expected key torsion angles that would define the conformation of this compound in the solid state is provided below.

| Torsion Angle | Expected Range (°) | Rationale |

| C(ortho)-C(ipso)-S-N | 60 - 90 or 270 - 300 | Minimization of steric hindrance between the sulfonamide and the ortho-cyano group. |

| C(ipso)-S-N-H | 0 - 30 or 150 - 180 | Preference for staggering to minimize repulsion between bonds on sulfur and nitrogen. |

This table provides a qualitative prediction of the conformational state based on steric considerations and data from related molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently used to investigate the electronic structure of organic compounds. nih.gov It offers a balance between accuracy and computational cost, making it ideal for studying sulfonamide derivatives. nih.govopenscienceonline.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Methods like B3LYP with a 6-311++G(d,p) basis set are commonly used for this purpose. researchgate.netfudutsinma.edu.ng For related p-substituted benzenesulfonamides, studies have successfully calculated key bond lengths, bond angles, and torsion angles. researchgate.net The optimization process seeks the lowest energy conformation, providing a detailed structural blueprint. These calculations also reveal the electronic structure, including the distribution of electron density and the molecular dipole moment, which are crucial for understanding intermolecular interactions. fudutsinma.edu.ngarxiv.org

Table 1: Representative Geometrical Parameters from DFT Optimization (Based on 4-chlorobenzenesulphonamide as a methodological example)

| Parameter | Value |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| S-N Bond Length | ~1.65 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

| C-S-N-C Torsion Angle | ~-67° |

Note: Data is illustrative of typical parameters for related benzenesulfonamides as found in literature. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters. Vibrational frequency analysis, based on the calculation of the analytic Hessian matrix, helps in assigning the bands observed in experimental Infrared (IR) and Raman spectra. nih.govwisc.edu Calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data. nih.gov This analysis provides a detailed picture of the molecule's vibrational modes. researchgate.net

Similarly, NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with a continuum solvation model to simulate solution-phase conditions. mdpi.comosti.gov Comparing calculated shifts with experimental data helps in the definitive assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals. mdpi.comresearchgate.net

Table 2: Examples of Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C≡N) | ~2230 cm⁻¹ | Nitrile group stretching |

| νas(SO₂) | ~1350 cm⁻¹ | Asymmetric SO₂ stretching |

| νs(SO₂) | ~1170 cm⁻¹ | Symmetric SO₂ stretching |

| ν(S-N) | ~900 cm⁻¹ | S-N stretching |

| ν(C-Cl) | ~750 cm⁻¹ | C-Cl stretching |

Note: Frequencies are typical for the respective functional groups and are based on data for related compounds. researchgate.netkit.edu

Table 3: Predicted ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H (ortho to SO₂NH₂) | ~7.9 |

| Aromatic H (ortho to Cl) | ~7.6 |

| Aromatic H (ortho to CN) | ~7.8 |

| -SO₂NH₂ | ~7.3 (exchangeable) |

Note: Shifts are illustrative and highly dependent on the solvent and specific electronic environment. mdpi.comresearchcommons.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO (E_gap) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For related molecules, the charge distribution of these frontier orbitals has been visualized to predict sites susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net

Table 4: Representative FMO Parameters (Illustrative)

| Parameter | Typical Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (E_gap) | 4.5 to 5.5 |

Note: Values are representative for sulfonamide derivatives and provide insight into electronic properties. researchgate.netresearchgate.netinformaticsjournals.co.in

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a view of the atomistic-level motion of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, revealing the different shapes a molecule can adopt and the stability of these conformations. frontiersin.org For sulfonamide-based compounds, MD simulations are often used to study their stability and interactions within biological systems, such as the binding pocket of an enzyme. frontiersin.orgresearchgate.net These simulations can assess the dynamic behavior of the ligand-receptor complex, providing insights that are crucial for drug design and understanding biological function. nih.govmostwiedzy.pl

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. By modeling reactants, products, and intermediate structures, researchers can map out the energetic landscape of a reaction.

Transition State Theory (TST) provides the theoretical framework for understanding reaction rates by examining the "activated complex" or transition state—the highest energy point along a reaction coordinate. wikipedia.orgbath.ac.uk DFT calculations are used to locate the geometry and energy of these fleeting transition state structures. researchgate.netmit.edu For classes of compounds like sulfonamides, computational studies have successfully predicted the most likely sites of reaction. researchgate.net For instance, in the chlorination of sulfonamides, DFT calculations have been used to discover critical reaction pathways, such as S-N bond cleavage and Cl-substitution, by identifying the key transition states and determining that Cl-substitution has the lowest free energy barrier. researchgate.net This approach allows for the detailed, step-by-step elucidation of reaction mechanisms at a molecular level. umn.edu

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to predict the chemical reactivity of compounds based on their molecular structure and calculated physicochemical properties. For sulfonamides, including this compound, QSRR studies focus on how structural features influence reactivity.

A key application of QSRR is the prediction of reactive sites within a molecule. researchgate.net By calculating conceptual Density Functional Theory (DFT) indices, such as atomic charges and frontier molecular orbital energies, researchers can identify electron-rich regions susceptible to attack by electrophiles. researchgate.net For the general structure of sulfonamides (4-aminobenzenesulfonamide), the aniline-N, the imino-N, and the oxygen atoms of the sulfonyl group (–SO2–) all exhibit negative charges, marking them as likely sites for electrophilic attack. researchgate.net

QSRR models can also be developed to predict specific types of reactivity or biological activity. A notable example is the modeling of skin sensitization potential for aniline (B41778) and phenol (B47542) compounds, which are structurally related to parts of the sulfonamide scaffold. d-nb.info In one study, a QSRR model was built that correlated the skin sensitization potential of these compounds solely with the energy of the Highest Occupied Molecular Orbital (ϵHOMO). d-nb.info The resulting model demonstrated that a higher ϵHOMO value, which indicates a greater ease of losing an electron, corresponds to a higher likelihood of the compound being a sensitizer. d-nb.info

The predictive equation from this study was: P = 15.30 * ϵHOMO + 5.08

Where a predicted value (P) greater than 0.50 classifies the compound as a sensitizer. d-nb.info This model achieved 100% accuracy for its training and test sets, suggesting that ϵHOMO is a critical descriptor for the sensitization potential of these types of compounds. d-nb.info Such QSRR approaches, which link computed molecular properties to observable reactivity, are invaluable for screening new compounds and understanding their potential chemical behavior without the need for extensive experimental testing. d-nb.info

Crystallographic Data

The three-dimensional structure of a molecule, as determined by X-ray crystallography, provides invaluable insights into its conformation and intermolecular interactions. While no specific crystallographic data for 4-Chloro-2-cyanobenzenesulfonamide was found in the searched literature, studies on related substituted benzenesulfonamides are available. For instance, the crystal structure of 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide has been reported, revealing details about its molecular geometry and hydrogen bonding patterns. researchgate.net Such studies on analogous compounds can offer predictive insights into the likely crystal packing and intermolecular forces present in solid this compound.

Role of 4 Chloro 2 Cyanobenzenesulfonamide As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The strategic placement of chloro, cyano, and sulfonamide groups on the benzene (B151609) ring of 4-chloro-2-cyanobenzenesulfonamide provides multiple reaction points for chemists to build elaborate molecules. These functional groups can be selectively targeted to construct a variety of complex organic frameworks, including heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.

The sulfonamide moiety itself is a common feature in many drug molecules, suggesting that compounds like 4-cyanobenzenesulfonamide (B1293931) can serve as important precursors. ontosight.ai The cyano group can be chemically transformed into other functional groups, such as an aldehyde, which further expands its synthetic utility. For instance, 4-cyanobenzenesulfonamide can be reduced to 4-formylbenzenesulfonamide (B129042), demonstrating a viable pathway for functional group interconversion.

A notable application of this chemical scaffold is in the synthesis of the fungicide cyazofamid, which is chemically named 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. google.com A patented synthetic route to this complex imidazole (B134444) derivative highlights the role of the core this compound structure as the foundational unit. google.com The synthesis involves the construction of the imidazole ring system onto this pre-functionalized benzene ring.

Furthermore, derivatives of this scaffold are employed in the creation of other complex molecules. For example, a closely related compound, (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide, serves as a key starting material for a novel series of hydrazone and pyridone derivatives with potential biological activities. nih.gov This underscores the value of the chloro-benzenesulfonamide framework in generating diverse molecular libraries.

The versatility of this building block is also demonstrated in the synthesis of indole (B1671886) derivatives. N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide can be synthesized through the reaction of 3-chloro-1H-indole with 4-cyanobenzenesulfonyl chloride, showcasing how the cyanobenzenesulfonamide moiety can be coupled with other heterocyclic systems to create more complex and potentially bioactive molecules. evitachem.com

The following table summarizes some of the complex organic scaffolds synthesized from this compound or its close derivatives.

| Starting Material Analogue | Synthesized Scaffold | Application/Significance | Reference |

| This compound core | 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide (Cyazofamid) | Fungicide | google.com |

| (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide | Hydrazone and Pyridone derivatives | Potential anticancer agents | nih.gov |

| 4-Cyanobenzenesulfonyl chloride | N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide | Complex indole derivative | evitachem.com |

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all starting materials. mdpi.com These reactions are prized for their atom economy, time and resource efficiency, and their ability to rapidly generate libraries of structurally diverse molecules, which is particularly valuable in drug discovery. mdpi.comthieme.de

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are among the most powerful and versatile MCRs. rsc.orgresearchgate.netresearchgate.netrsc.org The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.com The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. researchgate.net

While specific examples of this compound participating in Ugi or Passerini reactions are not extensively documented in the literature, its chemical structure suggests potential applicability. The presence of a cyano group, which can be a precursor to an amine or a carboxylic acid, and the potential for the sulfonamide nitrogen to act as a nucleophile under certain conditions, opens up possibilities for its use in MCRs. For instance, a related compound, 2-chloro-5-cyanobenzenesulfonamide, is noted as being potentially suitable for Ugi reactions. ambeed.com

The general principle of MCRs involves the strategic combination of functional groups. rug.nl The this compound molecule possesses distinct reactive sites that could be exploited in the design of novel MCRs. The development of MCRs involving this building block would offer a streamlined approach to synthesizing complex sulfonamide-containing compounds.

Development of New Synthetic Methodologies Utilizing the Compound

The unique arrangement of functional groups in this compound makes it a valuable tool for the development of new synthetic methodologies. The differential reactivity of the chloro, cyano, and sulfonamide groups allows for selective chemical transformations, enabling the creation of novel synthetic pathways.

One important methodological application of related cyanobenzenesulfonamides is their use as a protecting and activating group for amines. researchgate.net The 4-cyanobenzenesulfonamide group can be readily attached to a primary or secondary amine and can later be cleanly removed under mild conditions. researchgate.net This strategy provides an alternative to other sulfonyl protecting groups and allows for the functionalization of the amine before deprotection. researchgate.net This dual function as both a directing group and a masked amine nucleophile is a powerful tool in multistep synthesis. researchgate.net

The presence of a chlorine atom on the aromatic ring is another key feature that can be exploited for developing new synthetic methods. The chlorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, thiols, or alkoxides. uva.es This provides a straightforward method for further functionalizing the benzene ring and creating a diverse range of derivatives. The synthesis of pyrimidine (B1678525) derivatives from 4-chloro-2-(trichloromethyl)pyrimidines illustrates how a chloro-substituent on a heterocyclic ring can be a versatile handle for substitution reactions. thieme.de A similar principle can be applied to this compound.

Furthermore, the cyano group itself is a versatile functional group that can be transformed into amines, amides, carboxylic acids, or tetrazoles, each transformation opening up new avenues for synthesis. Cyclization reactions involving the cyano group are also a common strategy for constructing heterocyclic rings. smolecule.com For example, the reaction of sulfonamides with heterocyclic methyl carbimidates, which can be derived from nitriles, leads to the formation of novel sulfonyl-carboximidamides. nih.gov

The combination of these reactive sites in a single molecule allows for the design of sequential or one-pot reaction sequences to build complex molecular architectures. New synthetic methodologies can be envisioned that take advantage of the interplay between the different functional groups of this compound, leading to the efficient construction of novel heterocyclic systems and other complex organic molecules. rjptonline.orgresearchgate.net

Analytical Method Development for 4 Chloro 2 Cyanobenzenesulfonamide

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation and analysis of 4-Chloro-2-cyanobenzenesulfonamide. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods can be developed for its determination.

High-Performance Liquid Chromatography (HPLC) Method Development.researchgate.netwu.ac.thcore.ac.uk

A reverse-phase HPLC (RP-HPLC) method is a common approach for the analysis of organic compounds like this compound. researchgate.netwu.ac.th The development of such a method involves a systematic optimization of several parameters to achieve the desired separation and sensitivity. wu.ac.thcore.ac.uk

A typical HPLC system for this purpose would consist of a pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-visible detector. researchgate.netwu.ac.th The separation is generally achieved on a C8 or C18 analytical column. researchgate.net The mobile phase composition, flow rate, column temperature, and detection wavelength are critical parameters that need to be optimized. wu.ac.thcore.ac.uk

For instance, a gradient elution method might be employed to ensure the efficient separation of the target analyte from any impurities. researchgate.netwu.ac.th The mobile phase could be a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.eg The pH of the aqueous phase can also be adjusted to improve peak shape and resolution.

A systematic approach to HPLC method development often involves:

Column Selection: Choosing an appropriate stationary phase (e.g., C8, C18) and column dimensions.

Mobile Phase Optimization: Screening different mobile phase compositions (e.g., varying ratios of organic solvent and buffer) and pH levels. americanpharmaceuticalreview.com

Gradient Optimization: Developing a gradient profile that provides good resolution of all components in a reasonable analysis time. wu.ac.th

Temperature and Flow Rate Adjustment: Fine-tuning the column temperature and mobile phase flow rate to optimize separation efficiency and analysis time. wu.ac.th

Wavelength Selection: Determining the optimal detection wavelength for maximum sensitivity of this compound. wu.ac.th

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase | Gradient elution with a mixture of buffer and organic solvent researchgate.netwu.ac.th |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | 25 °C wu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

| Detection | UV at 265 nm wu.ac.th |

| Run Time | 40 minutes wu.ac.th |

Gas Chromatography (GC) Method Development.chromatographyonline.comnih.govobrnutafaza.hr

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which may have limited volatility due to its polar functional groups, derivatization might be necessary to improve its chromatographic properties. researchgate.netjfda-online.com

The development of a GC method involves selecting the appropriate column, carrier gas, temperature program, and detector. obrnutafaza.hr A common approach is to use a capillary column with a specific stationary phase, such as a 5% phenyl polysiloxane. obrnutafaza.hr

Key steps in GC method development include:

Column Selection: Choosing a column with a suitable stationary phase polarity and dimensions to achieve the desired separation. obrnutafaza.hr

Carrier Gas and Flow Rate: Selecting an appropriate carrier gas (e.g., helium, hydrogen, or nitrogen) and optimizing its flow rate for best efficiency. obrnutafaza.hr

Temperature Programming: Developing an oven temperature program that allows for the separation of the analyte from other components in the sample matrix.

Injector and Detector Temperature: Optimizing the temperatures of the injector and detector to ensure efficient vaporization of the sample and sensitive detection.

Detector Selection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides higher selectivity and structural information, which is beneficial for impurity profiling. nih.gov

Table 2: Illustrative GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Crosslinked 5% phenyl polydimethylsiloxane (B3030410) capillary column researchgate.net |

| Carrier Gas | Nitrogen or Helium obrnutafaza.hrresearchgate.net |

| Injector Temperature | Optimized for the analyte and solvent |

| Oven Program | Temperature gradient to separate components |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |

Derivatization Strategies for Enhanced Detection and Quantification.researchgate.netjfda-online.comchromatographyonline.com

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.netjfda-online.com For this compound, derivatization can be employed to:

Increase volatility for GC analysis. researchgate.net

Improve thermal stability. researchgate.net

Enhance detector response for both GC and HPLC. chromatographyonline.com

Given the presence of the sulfonamide group, which contains an active hydrogen, several derivatization reactions could be applicable.

For GC Analysis:

Alkylation: This is a common derivatization technique for compounds with active hydrogens. researchgate.net Reagents like (trimethylsilyl)diazomethane (TMSD) can be used to methylate the sulfonamide group, increasing its volatility. nih.gov For example, in the analysis of other sulfonamides, TMSD has been successfully used for derivatization prior to GC-IRMS analysis. nih.gov

Acylation: This involves introducing an acyl group. While commonly used for amines and hydroxyls, its applicability to the sulfonamide group of this specific compound would require investigation. researchgate.net

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, leading to more volatile and thermally stable derivatives. researchgate.net

For HPLC Analysis: While derivatization is more common in GC, it can also be used in HPLC to enhance detection, particularly when using UV-Vis or fluorescence detectors. chromatographyonline.com If the intrinsic UV absorbance of this compound is low, a chromophore (a light-absorbing group) can be introduced. chromatographyonline.com Similarly, attaching a fluorophore can significantly increase sensitivity with a fluorescence detector. chromatographyonline.com Reagents like dansyl chloride could potentially react with the sulfonamide group to form a fluorescent derivative. chromatographyonline.com

Validation of Analytical Methods (e.g., accuracy, precision, linearity).demarcheiso17025.comresearchgate.netich.org

Once an analytical method is developed, it must be validated to ensure its suitability for the intended purpose. demarcheiso17025.comresearchgate.net Method validation is a requirement by regulatory agencies and demonstrates that the method is reliable and produces accurate results. demarcheiso17025.com The validation characteristics are typically defined by guidelines from the International Council for Harmonisation (ICH). ich.org

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net This is often demonstrated by analyzing spiked samples or stressed samples. ich.org

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Linearity is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and determining the correlation coefficient (R²), which should ideally be ≥ 0.999. demarcheiso17025.comich.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. ich.org Acceptance criteria for accuracy can vary, but for minor components, it might be around ±5%. demarcheiso17025.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ich.org

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or with different equipment. demarcheiso17025.com The RSD for precision studies should typically be ≤ 2%. demarcheiso17025.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common approach to determine LOD is based on a signal-to-noise ratio of 3:1. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage.

Table 3: Summary of Analytical Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferences. | No interference at the retention time of the analyte. researchgate.net |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (R²) ≥ 0.999. demarcheiso17025.com |

| Accuracy | Closeness of results to the true value. | Recovery within 98-102% for the drug substance. nih.gov |

| Precision | Agreement between repeated measurements. | RSD ≤ 2%. demarcheiso17025.com |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. demarcheiso17025.com |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1. |

| Robustness | Insensitivity to small changes in method parameters. | RSD of results should remain low under varied conditions. nih.gov |

Q & A

Q. What are the validated synthetic routes for 4-Chloro-2-cyanobenzenesulfonamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A common approach involves the sulfonation of 4-chloro-2-cyanobenzene derivatives using chlorosulfonic acid under controlled temperatures (0–5°C). Post-sulfonation, the intermediate is treated with ammonia to form the sulfonamide group . Optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:3 molar ratio of substrate to chlorosulfonic acid) and reaction time (2–4 hours). Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm. Contaminants like unreacted starting materials or byproducts (e.g., sulfonic acid derivatives) are minimized using recrystallization in ethanol-water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the sulfonamide group (δ ~7.5–8.0 ppm for aromatic protons) and nitrile functionality (C≡N stretch at ~2200 cm⁻¹ in IR) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 230.98 [M+H]⁺, with fragmentation patterns consistent with sulfonamide cleavage .

- HPLC : Retention time (RT) of 8.2 min on a C18 column (acetonitrile:water = 60:40) ensures batch consistency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set can model electron density distribution. The nitrile group’s electron-withdrawing effect directs electrophilic attacks to the para position of the sulfonamide group. Solvent effects (e.g., DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM), predicting reaction barriers and regioselectivity . Experimental validation involves kinetic studies under varying solvents, with rate constants compared to DFT-predicted activation energies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 μM across studies) may arise from assay conditions (e.g., bacterial strain variability). A standardized protocol includes:

- Minimum Inhibitory Concentration (MIC) : Test against S. aureus (ATCC 25923) in Mueller-Hinton broth at 37°C.

- Positive Controls : Compare to sulfamethoxazole (MIC = 2 μM).

- Data Normalization : Report activity relative to cell viability (MTT assay) to exclude cytotoxicity artifacts . Contradictory results are resolved by repeating assays in triplicate and applying ANOVA (p < 0.05) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer : Key structural modifications include:

- Nitrile Replacement : Substitute with carboxamide to evaluate hydrogen-bonding effects on target binding .

- Chlorine Position : Compare ortho vs. para substitution on antimicrobial potency .

- Sulfonamide Alkylation : Introduce methyl/phenyl groups to assess steric hindrance.

Bioactivity is quantified via IC₅₀ in enzyme inhibition assays (e.g., carbonic anhydrase II). QSAR models using Hammett constants (σ) and logP values predict optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.